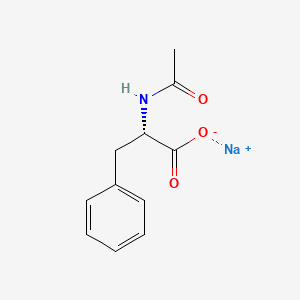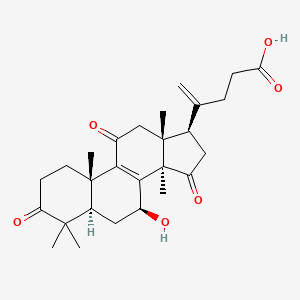
20(21)-Dehydrolucidenic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20(21)-Dehydrolucidenic acid A is a triterpenoid compound derived from the fruiting bodies of Ganoderma lucidum, commonly known as Reishi or Lingzhi mushroom. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20(21)-Dehydrolucidenic acid A typically involves the extraction from Ganoderma lucidum using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as microbial fermentation and genetic engineering, hold promise for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 20(21)-Dehydrolucidenic acid A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkyl halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 20(21)-Dehydrolucidenic acid A involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Hepatoprotective: Enhances antioxidant defenses and reduces oxidative stress in liver cells.
Vergleich Mit ähnlichen Verbindungen
20(21)-Dehydrolucidenic acid A is unique compared to other triterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Lucidenic acid B
- Ganoderic acid A
- Ganoderic acid B
These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C27H36O6 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid |
InChI |
InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18+,25+,26-,27+/m1/s1 |
InChI-Schlüssel |
APMICFQMLNFXRZ-LIFSRMHQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C(=C)CCC(=O)O)C)C)O)(C)C |
Kanonische SMILES |
CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



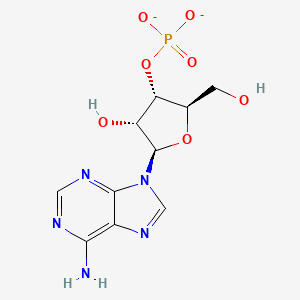
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
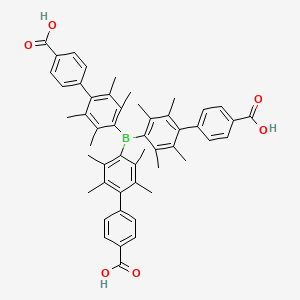
![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

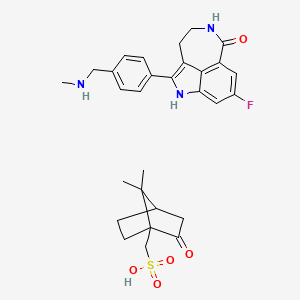

![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
